Cas no 351038-43-2 ((2,3-Difluorophenyl)(morpholino)methanone)

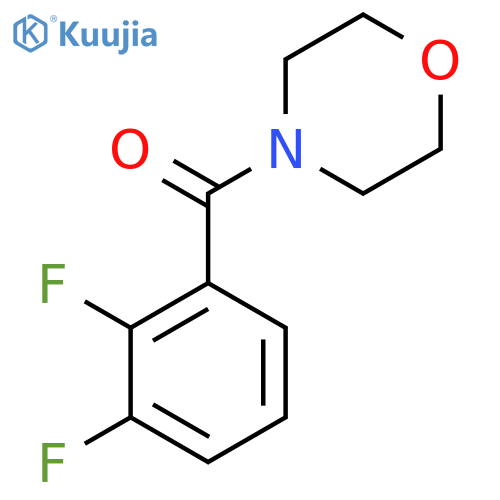

351038-43-2 structure

商品名:(2,3-Difluorophenyl)(morpholino)methanone

CAS番号:351038-43-2

MF:C11H11F2NO2

メガワット:227.20735001564

MDL:MFCD00543905

CID:5079421

(2,3-Difluorophenyl)(morpholino)methanone 化学的及び物理的性質

名前と識別子

-

- (2,3-difluorophenyl)(morpholino)methanone

- STK765360

- (2,3-difluorophenyl)(morpholin-4-yl)methanone

- (2,3-Difluorophenyl)(morpholino)methanone

-

- MDL: MFCD00543905

- インチ: 1S/C11H11F2NO2/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2

- InChIKey: CODUWGGYIDMCLK-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=CC=1C(N1CCOCC1)=O)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 256

- トポロジー分子極性表面積: 29.5

- 疎水性パラメータ計算基準値(XlogP): 1.2

(2,3-Difluorophenyl)(morpholino)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB559842-10 g |

(2,3-Difluorophenyl)(morpholino)methanone; . |

351038-43-2 | 10g |

€806.80 | 2023-04-13 | ||

| Aaron | AR021QMH-5g |

(2,3-Difluorophenyl)(morpholino)methanone |

351038-43-2 | 95% | 5g |

$534.00 | 2025-02-12 | |

| Aaron | AR021QMH-1g |

(2,3-Difluorophenyl)(morpholino)methanone |

351038-43-2 | 95% | 1g |

$178.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263380-5g |

(2,3-Difluorophenyl)(morpholino)methanone |

351038-43-2 | 98% | 5g |

¥3312.00 | 2024-05-17 | |

| abcr | AB559842-5 g |

(2,3-Difluorophenyl)(morpholino)methanone; . |

351038-43-2 | 5g |

€495.20 | 2023-04-13 | ||

| abcr | AB559842-10g |

(2,3-Difluorophenyl)(morpholino)methanone; . |

351038-43-2 | 10g |

€956.90 | 2025-02-17 | ||

| abcr | AB559842-500mg |

(2,3-Difluorophenyl)(morpholino)methanone; . |

351038-43-2 | 500mg |

€143.80 | 2023-08-31 | ||

| abcr | AB559842-25g |

(2,3-Difluorophenyl)(morpholino)methanone; . |

351038-43-2 | 25g |

€1829.20 | 2025-02-17 | ||

| abcr | AB559842-1 g |

(2,3-Difluorophenyl)(morpholino)methanone; . |

351038-43-2 | 1g |

€174.00 | 2023-04-13 | ||

| abcr | AB559842-500 mg |

(2,3-Difluorophenyl)(morpholino)methanone; . |

351038-43-2 | 500MG |

€143.80 | 2023-04-13 |

(2,3-Difluorophenyl)(morpholino)methanone 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

351038-43-2 ((2,3-Difluorophenyl)(morpholino)methanone) 関連製品

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:351038-43-2)(2,3-Difluorophenyl)(morpholino)methanone

清らかである:99%

はかる:5g

価格 ($):408.0